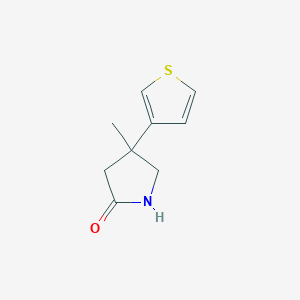

4-Methyl-4-(thiophen-3-yl)pyrrolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11NOS |

|---|---|

Molecular Weight |

181.26 g/mol |

IUPAC Name |

4-methyl-4-thiophen-3-ylpyrrolidin-2-one |

InChI |

InChI=1S/C9H11NOS/c1-9(4-8(11)10-6-9)7-2-3-12-5-7/h2-3,5H,4,6H2,1H3,(H,10,11) |

InChI Key |

IYYDQPRTUSNYQK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=O)NC1)C2=CSC=C2 |

Origin of Product |

United States |

Computational and Theoretical Investigations of 4 Methyl 4 Thiophen 3 Yl Pyrrolidin 2 One and Analogous Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the molecular-level characteristics of heterocyclic compounds like 4-Methyl-4-(thiophen-3-yl)pyrrolidin-2-one.

Density Functional Theory (DFT) has become a standard method for the quantum chemical investigation of molecular properties in substituted pyrrolidinones and related heterocyclic systems. arabjchem.org This approach calculates the electronic structure of a molecule to derive optimized geometries, thermodynamic properties, and dipole moments. arabjchem.orgresearchgate.net For this compound, DFT calculations, often using a hybrid functional like B3LYP with a basis set such as 6-31G* or higher, can elucidate the distribution of electron density and the nature of chemical bonds within the molecule. arabjchem.orgnih.gov

The optimization of the molecular structure using DFT provides key geometric parameters, such as bond lengths, bond angles, and dihedral angles. These calculations can confirm the planarity of the thiophene (B33073) ring and the puckered nature of the pyrrolidinone ring. researchgate.net The results from DFT calculations on the molecular structure are often found to be in good agreement with experimental data obtained from X-ray crystallography for analogous compounds. researchgate.net

Table 1: Representative Geometric Parameters Calculated by DFT for a Substituted Pyrrolidinone System Note: This table presents typical data for analogous systems to illustrate DFT output, not specific experimental values for this compound.

| Parameter | Calculated Value |

|---|---|

| C=O Bond Length (Å) | 1.23 |

| N-C(O) Bond Length (Å) | 1.36 |

| C4-C(Thiophene) Bond Length (Å) | 1.52 |

| C-S Bond Length (Thiophene, Å) | 1.72 |

| O=C-N Bond Angle (°) | 125.5 |

Frontier Molecular Orbital (FMO) theory is a critical component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arabjchem.orgmdpi.com These orbitals are key to understanding the chemical reactivity and electronic properties of a molecule. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com

For thiophene-containing compounds, the HOMO is often localized on the electron-rich thiophene ring, indicating it as the likely site for electrophilic attack. The LUMO, conversely, may be distributed across the pyrrolidinone ring, particularly the carbonyl group. mdpi.comresearchgate.net In the case of this compound, FMO analysis would predict the thiophene moiety as the primary electron-donating part of the molecule. The energy gap can be used to understand intramolecular charge transfer possibilities. mdpi.com

Table 2: Typical FMO Energies and Properties for Thiophene-Substituted Heterocycles Note: Values are illustrative and based on calculations for analogous systems.

| Parameter | Typical Calculated Value (eV) | Implication |

|---|---|---|

| EHOMO | -5.0 to -6.5 | Electron-donating ability |

| ELUMO | -1.0 to -2.0 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 3.5 to 5.0 | Chemical stability and reactivity |

| Ionization Potential (I ≈ -EHOMO) | 5.0 to 6.5 | Energy to remove an electron |

| Electron Affinity (A ≈ -ELUMO) | 1.0 to 2.0 | Energy released when gaining an electron |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netlibretexts.org The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to denote different potential regions. wolfram.com

Typically, red and yellow colors indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.netresearchgate.net Blue colors represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.netresearchgate.net Green areas denote regions of neutral potential. researchgate.net

For this compound, an MEP map would likely show a significant negative potential (red/yellow) around the carbonyl oxygen atom of the pyrrolidinone ring, making it a prime site for interaction with electrophiles or for hydrogen bonding. researchgate.net The sulfur atom in the thiophene ring and the π-system of the ring would also exhibit negative potential. In contrast, the hydrogen atoms, particularly the one attached to the nitrogen in the pyrrolidinone ring, would show a positive potential (blue), indicating their susceptibility to nucleophilic attack. researchgate.net

Conformational Analysis and Pseudorotation of the Pyrrolidinone Ring

The five-membered pyrrolidinone ring is not planar and can adopt a range of puckered conformations. researchgate.net Understanding this conformational landscape is essential as it can influence the molecule's biological activity and physical properties.

The puckering of the pyrrolidinone ring can be described by the concept of pseudorotation. researchgate.netrsc.org The most stable conformations are typically envelope (where one atom is out of the plane of the other four) or twist (where two atoms are displaced on opposite sides of the plane). For proline-like rings, the puckering is often described by the position of the Cγ (C4) atom relative to the average plane of the ring. researchgate.net

The two predominant pucker modes are Cγ-endo and Cγ-exo. nih.govresearchgate.net The Cγ-endo conformation refers to the Cγ atom being puckered towards the carbonyl group, while in the Cγ-exo pucker, it is directed away from it. nih.gov The energy barrier for interconversion between these puckered forms is generally low, often in the range of 2–5 kcal/mol, meaning the ring is flexible at room temperature. nih.gov Computational methods can map this energetic landscape to identify the most stable conformers and the transition states between them.

The conformational equilibrium of the pyrrolidinone ring is significantly influenced by the nature and stereochemistry of its substituents. nih.govnih.gov Substituents at the C4 position, as in this compound, play a crucial role in determining the preferred pucker.

The presence of two substituents at the C4 position introduces steric and electronic effects that can lock the ring into a specific conformation. nih.gov Electron-withdrawing groups, for instance, can favor a particular pucker due to stereoelectronic effects like the gauche effect. nih.gov In the case of this compound, the bulky thiophene group and the methyl group will sterically interact with each other and with the rest of the ring. Computational modeling can predict the most stable arrangement, which would likely involve placing the larger thiophene group in a pseudo-equatorial position to minimize steric strain, thereby biasing the ring towards a specific Cγ-endo or Cγ-exo conformation. nih.gov The interplay between the steric demands of the methyl and thiophenyl groups dictates the final, low-energy conformation of the pyrrolidinone ring.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior, offering insights into conformational changes, solvent interactions, and the dynamics of ligand-protein binding. For a compound like this compound, these simulations can predict its behavior in a biological environment.

Conformational Flexibility and Solvent Effects

The biological activity of a molecule is often dictated by its three-dimensional shape and its ability to adopt different conformations. MD simulations can explore the conformational landscape of this compound, identifying the most stable structures and the energy barriers between them.

The central pyrrolidin-2-one ring is a key structural feature. In related heterocyclic systems, this five-membered ring is not planar and typically adopts specific puckered conformations, such as twist or envelope forms, to minimize steric and torsional strain. nih.gov For instance, crystallographic and computational studies on substituted pyrrolidines have identified twist conformations as being particularly stable. nih.gov High-level quantum chemical calculations, such as those using Density Functional Theory (DFT) with basis sets like 6-31G(d), are employed to determine the most stable molecular structures and their relative energies. researchgate.net

Solvent plays a critical role in determining molecular conformation. MD simulations explicitly model the surrounding solvent (typically water, to mimic physiological conditions), allowing for the study of how solvent molecules interact with the solute and influence its structure. plos.org The use of models like the SPC (Simple Point Charge) water model in an NPT ensemble (constant Number of particles, Pressure, and Temperature) helps to simulate realistic physiological conditions. plos.org These simulations can reveal the formation of stable hydration shells and hydrogen bonds between the compound and water molecules, which in turn affects the conformational preferences of the molecule in solution.

Table 1: Representative Puckering Parameters for Substituted Pyrrolidine (B122466) Rings This table presents illustrative data from a study on an analogous system to demonstrate the type of information obtained from conformational analysis. nih.gov

| Parameter | Description | Example Value |

| q(2) (Å) | Total puckering amplitude | 0.407 |

| φ(2) (°) | Phase angle of pseudorotation | 133.5 |

| Conformation | Dominant ring shape | Twist on C-C bond |

Ligand-Protein Interaction Dynamics (in silico, pre-docking)

Before a ligand docks into the active site of a protein, both molecules exist in a dynamic state in solution. Understanding the intrinsic dynamics of the ligand is crucial for predicting its binding behavior. MD simulations performed on the solvated ligand, prior to any docking calculations, can characterize its conformational ensemble. This provides a library of low-energy, accessible conformations that the molecule can adopt upon approaching a protein's binding site. rsc.org

The stability of the ligand's conformation over the simulation time is often assessed using metrics like the Root Mean Square Deviation (RMSD). nih.gov The flexibility of different parts of the molecule can be quantified by the Root Mean Square Fluctuation (RMSF), which highlights rigid and flexible regions. nih.gov For this compound, RMSF analysis would likely show higher fluctuations for the thiophene ring relative to the more rigid pyrrolidinone core.

These pre-docking simulations provide insight into the key intramolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the molecule's structure in solution. mdpi.com This information is valuable for understanding the energetic cost of conformational changes that may be required for the ligand to fit into a protein's active site. The analysis of multiple simulation trajectories can systematically explore the evolution of these interactions over time. rsc.org

Table 2: Key Analyses in Pre-Docking Ligand MD Simulations

| Analysis Type | Purpose | Key Metrics |

| Conformational Clustering | To identify representative low-energy conformations. | Cluster population, RMSD between clusters |

| RMSD Analysis | To assess the structural stability of the ligand over time. | RMSD vs. Time plot |

| RMSF Analysis | To identify flexible and rigid regions of the molecule. | RMSF per atom plot |

| Hydrogen Bond Analysis | To quantify intramolecular and ligand-solvent H-bonds. | Number of H-bonds vs. Time |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry provides indispensable tools for investigating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify transition states, calculate activation energies, and understand the factors that control reactivity and selectivity.

Transition State Analysis for Synthetic Pathways

The synthesis of substituted pyrrolidin-2-ones can proceed through various routes, such as the intramolecular cyclization of γ-amino acids or related precursors. mdpi.com Computational methods, particularly DFT, are used to map out the complete reaction pathway, including all intermediates and transition states (TS). nih.gov

A transition state is a high-energy configuration along the reaction coordinate that corresponds to the energy maximum between reactants and products. Locating the precise geometry of a TS and calculating its energy is critical for determining the reaction's activation energy (Ea), which is directly related to the reaction rate. For example, in a base-catalyzed intramolecular cyclization, a key step might be the nucleophilic attack of a deprotonated amine onto a carbonyl group. mdpi.com Computational analysis would model this step to find the corresponding TS, confirming it by identifying a single imaginary frequency in a vibrational analysis.

By comparing the activation energies of competing reaction pathways, chemists can predict which pathway is more favorable and will lead to the major product. This analysis is vital for optimizing reaction conditions to improve yield and purity. nih.gov

Table 3: Illustrative Transition State Analysis for a Hypothetical Pyrrolidinone Synthesis Step This table shows hypothetical data for a key cyclization step to illustrate the outputs of a transition state analysis.

| Step | Reactant Complex Energy (kcal/mol) | Transition State (TS) Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (Ea) (kcal/mol) |

| Intramolecular Cyclization | 0.0 | +22.5 | -15.8 | 22.5 |

Mechanistic Insights into Reactivity and Selectivity

Beyond identifying transition states, computational studies offer deeper mechanistic insights into why a reaction is selective. For the synthesis of a molecule like this compound, which has a chiral center, understanding the factors that control stereoselectivity is crucial.

Analysis of a molecule's electronic properties can explain its reactivity. Conceptual DFT provides reactivity indices, such as global electrophilicity and nucleophilicity, which can classify reactants and predict the nature of their interactions. nih.gov The analysis of Frontier Molecular Orbitals (HOMO and LUMO) helps explain where and how reactants will interact. For instance, the regioselectivity of a reaction can often be predicted by examining the lobes of the HOMO of the nucleophile and the LUMO of the electrophile.

Table 4: Computational Methods for Mechanistic Insight

| Computational Analysis | Mechanistic Insight Provided |

| Conceptual DFT Indices | Predicts overall reactivity (nucleophilicity/electrophilicity). nih.gov |

| Frontier Molecular Orbital (FMO) | Explains regioselectivity and stereoselectivity. |

| Natural Bond Orbital (NBO) | Analyzes charge distribution and delocalization. |

| Steric Hindrance Calculations | Explains selectivity based on the size of substituents. plos.org |

Structure Activity Relationship Sar Studies Pertaining to Pyrrolidinone Thiophene Hybrid Scaffolds

General Principles of SAR for Pyrrolidinone Derivatives

The pyrrolidinone ring, a five-membered γ-lactam, is a privileged structure in drug discovery, valued for its conformational flexibility and its capacity to engage in various intermolecular interactions. researchgate.netnih.gov The biological activity of pyrrolidinone derivatives is profoundly influenced by the nature, position, and stereochemistry of substituents on the ring. nih.govnih.gov

The C4 position of the pyrrolidinone ring is a critical determinant of molecular conformation and, consequently, biological activity. Substituents at this position directly influence the "puckering" of the non-planar ring, which exists in two primary low-energy envelope conformations: Cγ-exo and Cγ-endo. nih.govnih.gov The preferred conformation dictates the spatial orientation of other substituents, affecting how the molecule fits into a biological target's binding site.

The nature of the substituent plays a pivotal role. Electronegative substituents, such as fluorine, have a pronounced effect; a trans-4-fluoro group favors the exo pucker, while a cis-4-fluoro group promotes the endo conformation. nih.gov Conversely, sterically demanding, non-electronegative groups like tert-butyl cause the opposite puckering effects, with both cis and trans isomers strongly favoring a pseudoequatorial orientation. nih.gov

In the development of 4-aryl-pyrrolidine-based antimalarial agents, SAR studies have underscored the importance of C4 substitution. nih.govnih.gov The potency of these compounds is highly sensitive to the substituents on the C4-aryl ring. For instance, replacing a para-trifluoromethyl group with other small, lipophilic moieties like CF₂CH₃ can maintain or even enhance activity, while larger groups such as phenyl can lead to a significant drop in potency. nih.gov The stereochemistry at the C3 and C4 positions is also crucial, with the cis-configuration of substituents often being preferred over the trans orientation for certain biological targets. nih.gov

| Compound | C4-Aryl Substituent | Activity (IC₅₀, nM) |

| 30a | 4-CF₃ | 100-120 |

| 31a | 4-SF₅ | 100-120 |

| 32a | 4-CF₂CH₃ | 51 |

| 33a | 4-CF₂CF₃ | 120-140 |

| 34a | 4-t-Bu | 120-140 |

| 35a | 4-Br | 120-140 |

| 36a | 4-Ph | >1000 |

Data derived from studies on 4-aryl pyrrolidine (B122466) acetamides as antimalarial agents. The table illustrates the effect of modifying the para-substituent on the C4-aryl ring. nih.gov

The lactam nitrogen (N1) is a key site for molecular diversification in pyrrolidinone derivatives. Its nucleophilicity makes it a privileged position for substitution, a feature exploited in a vast number of approved drugs. nih.gov Substitution at the N1 position can modulate a compound's physicochemical properties, including basicity, lipophilicity, and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic profile. researchgate.net

The biological effect of N-substitution is highly target-dependent. For instance, in a series of RORγt agonists, pyrrolidines with an unsubstituted nitrogen were found to be weak agonists compared to their tertiary amine counterparts. nih.gov In contrast, for a different target, derivatives where the pyrrolidinone nitrogen was substituted with alkyl, acyl, or sulfonyl groups were found to be less active. nih.gov The reactivity of the lactam itself is influenced by ring strain. The four-membered ring of β-lactams, for example, prevents the nitrogen's lone pair from effectively delocalizing into the carbonyl group, making the carbonyl carbon highly electrophilic and reactive—a principle central to the mechanism of penicillin antibiotics. youtube.comkhanacademy.org While the five-membered γ-lactam of pyrrolidinone is less strained, the principle that ring geometry affects electronic properties and reactivity remains fundamental.

SAR of Thiophene-Containing Compounds

The thiophene (B33073) ring is a five-membered, sulfur-containing aromatic heterocycle that is a prominent pharmacophore in medicinal chemistry. nih.govrsc.org It is often considered a bioisostere of the benzene (B151609) ring, exhibiting similar physicochemical properties but with a distinct electronic character and reactivity that can be leveraged in drug design. nih.govchemicalbook.comcognizancejournal.com

The biological activity of thiophene-containing compounds is heavily influenced by the substitution pattern on the ring. Electrophilic substitution occurs more readily on thiophene than on benzene, preferentially at the α (C2 or C5) positions. eprajournals.comderpharmachemica.com The orientation of substituents (e.g., 2-substituted vs. 3-substituted) can alter the molecule's shape and electronic distribution, thereby affecting its interaction with biological targets.

Thiophene's physicochemical properties are remarkably similar to those of benzene, which underpins its utility as a bioisosteric replacement. cognizancejournal.comeprajournals.com For example, the boiling point of thiophene (84°C) is very close to that of benzene (81.1°C). nih.goveprajournals.com In terms of lipophilicity, a key parameter for membrane permeability and distribution, thiophene is also comparable to benzene, with a calculated LogP value of 1.81 versus 2.13 for benzene. researchgate.netnih.gov This property contributes to the ability of many thiophene-containing drugs to cross the blood-brain barrier. nih.gov

Electronically, thiophene is classified as an electron-rich aromatic system due to the delocalization of one of the sulfur atom's lone pairs into the π-electron system. chemicalbook.comeprajournals.com This makes the ring more susceptible to electrophilic attack than benzene and imparts a distinct electronic profile. derpharmachemica.com This inherent electron-rich character can be fine-tuned with electron-donating or electron-withdrawing substituents, allowing for the modulation of the molecule's electronic properties to optimize interactions with specific biological targets. mdpi.comresearchgate.net

Synergistic Effects of Pyrrolidinone-Thiophene Hybridization

The fusion of pyrrolidinone and thiophene scaffolds into a single molecular entity aims to combine the advantageous properties of both. This hybridization can lead to synergistic effects, where the resulting molecule possesses a biological activity profile that is superior to that of its individual components. The pyrrolidinone core can provide a rigid, three-dimensional framework that correctly orients key functional groups for optimal target engagement, while the thiophene moiety can enhance binding through specific interactions and confer favorable physicochemical properties like optimal lipophilicity for absorption and distribution.

A notable example is the development of hybrid compounds containing both pyrrolidine-2,5-dione and thiophene rings as potential anticonvulsant and antinociceptive agents. In these molecules, the bis(3-methylthiophen-2-yl)methane fragment, a known pharmacophoric element from the anticonvulsant drug tiagabine, is combined with the pyrrolidinedione scaffold. This strategy leverages the thiophene's established role in blood-brain barrier penetration and anticonvulsant activity, while the pyrrolidinedione core serves as a central scaffold for orienting other necessary substituents. The resulting hybrids demonstrate that the thoughtful combination of these two pharmacophores can produce compounds with potent and multifaceted neurological activity, validating the synergistic potential of this hybridization strategy.

Rational Design Based on Combined Scaffold Features

The rational design of molecules incorporating both pyrrolidinone and thiophene is founded on the synergistic contribution of their individual structural features to enhance biological activity. The pyrrolidinone scaffold is of significant interest in drug discovery due to its sp³-hybridized carbons, which allow for a greater exploration of three-dimensional chemical space compared to planar aromatic systems. nih.govresearchgate.net This non-planar, puckered structure, often undergoing "pseudorotation," can be strategically modified with substituents to control and lock in specific conformations that are optimal for binding to a biological target. nih.govresearchgate.net

The thiophene moiety is a well-established pharmacophore in medicinal chemistry, often used as a bioisosteric replacement for a phenyl ring. nih.gov Its inclusion is a rational design choice intended to modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability. The sulfur atom in the thiophene ring can also participate in hydrogen bonding, offering additional points of interaction with a receptor that may not be possible with a simple carbocyclic ring. nih.gov The combination of the rigid, aromatic thiophene with the flexible, stereochemically complex pyrrolidinone core allows for the creation of a diverse library of compounds with finely tuned pharmacological profiles. For instance, studies on various hybrid molecules have shown that the nature and position of substituents on both rings are critical for activity. nih.govfrontiersin.org

In the context of 4-Methyl-4-(thiophen-3-yl)pyrrolidin-2-one, the design combines a C4-quaternary substituted pyrrolidinone with a thiophene ring. This design strategy aims to present the thiophene moiety in a specific spatial orientation dictated by the stereochemistry at the C4 position, while the methyl group at the same position can provide favorable hydrophobic interactions or steric hindrance to lock in a preferred conformation.

Influence of Stereochemistry at C4 on SAR

For example, research on a series of G-protein coupled receptor 40 (GRP40) agonists demonstrated that a cis-4-CF₃ substituent on the pyrrolidine ring was crucial for favoring a pseudo-axial conformation of the acetic acid group at the C2 position, which was the primary pharmacophore for activity. nih.gov In another study on PPARα/γ dual agonists, the cis-configuration of substituents at the C3 and C4 positions of the pyrrolidinone ring was found to be preferable to the trans orientation for optimal activity. nih.gov Furthermore, investigations into inhibitors of the aminoglycoside 6′-N-acetyltransferase type Ib revealed that the R4 position (equivalent to C4) exhibited low tolerance to modifications in stereochemistry. nih.gov

These findings collectively underscore that both the nature of the substituent and its stereochemical orientation at the C4 position are pivotal. The introduction of a substituent at C4, such as the thiophene in this compound, creates a chiral center. The absolute configuration—(R) or (S)—at this position will dictate the three-dimensional arrangement of the thiophene and methyl groups, which can lead to significant differences in binding affinity and efficacy between the enantiomers. One enantiomer may fit optimally into a binding pocket, while the other may experience steric clashes or fail to make crucial interactions.

The following table summarizes findings from various studies on C4-substituted pyrrolidine derivatives, illustrating the general principle of stereochemical influence at this position.

| Compound Series | Target | Key Finding Regarding C4 Stereochemistry/Substitution | Impact on Activity |

|---|---|---|---|

| Pyrrolidine-based GRP40 Agonists | GRP40 | A cis-4-CF₃ substituent favors the required pseudo-axial conformation of the C2 acetic acid group. nih.gov | Enhances agonistic activity. |

| Oxybenzyl Pyrrolidine Acids | PPARα/γ | The cis-configuration of substituents at C3 and C4 is preferred over the trans orientation. nih.gov | Potent dual agonism observed with cis-isomers. |

| Pyrrolidine Pentamine Derivatives | AAC(6')-Ib | The C4 position showed low tolerance to stereochemical changes or replacement of a phenyl with a methyl group. nih.gov | Modifications significantly reduced inhibitory activity. |

| Cis-3,4-diphenylpyrrolidine derivatives | RORγt | Transposition of a C3 methyl group to the C4 position resulted in a loss of potency. nih.gov | Demonstrates positional importance of substituents. |

Pre Clinical Biological Research and Molecular Mechanisms of Action for Pyrrolidinone Thiophene Derivatives in Vitro Studies

Enzyme Inhibition Studies (In Vitro)

The inhibitory effects of pyrrolidinone-thiophene derivatives have been evaluated against several key enzymes, demonstrating their potential to modulate metabolic and viral replication pathways.

Inhibition of Key Metabolic Enzymes (e.g., α-amylase, α-glucosidase)

Pyrrolidine (B122466) derivatives have been investigated as inhibitors of α-amylase and α-glucosidase, enzymes crucial for carbohydrate metabolism. nih.govnih.gov Inhibition of these enzymes can help regulate postprandial glucose levels, a key strategy in managing type-2 diabetes. nih.gov In a study evaluating a series of pyrrolidine derivatives, certain analogues demonstrated noteworthy inhibitory activity against both enzymes. For instance, a 4-methoxy analogue showed significant inhibition with IC50 values of 26.24 µg/mL for α-amylase and 18.04 µg/mL for α-glucosidase. nih.govnih.gov Another compound from the same series displayed an IC50 value of 36.32 µg/mL against α-amylase, while a different derivative showed an IC50 of 27.51 µg/mL against α-glucosidase. nih.govnih.gov These findings highlight the potential of the pyrrolidine scaffold in designing effective inhibitors of carbohydrate-metabolizing enzymes. nih.gov

Similarly, thiophene-based molecules have been explored as α-amylase inhibitors. researchgate.net A series of hybrid indole–thiazolidinedione–triazole derivatives, which incorporate a thiophene (B33073) moiety, were found to have α-amylase inhibition IC50 values ranging from 0.51 ± 0.02 to 7.99 ± 0.28 μM, comparing favorably with the standard drug acarbose (B1664774) (IC50 of 0.68 ± 0.02 μM). dntb.gov.ua Furthermore, thiourea (B124793) derivatives based on 3-amino-4-(thiophene-2-yl)pyridine-2(1H)-one have also been assessed for their α-glucosidase inhibitory activity. One such derivative, 1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea, exhibited inhibitory activity comparable to acarbose, with an IC50 value of 12.94 mM. mdpi.com

Table 1: In Vitro Inhibition of Metabolic Enzymes by Pyrrolidinone and Thiophene Derivatives

| Compound Class | Enzyme | Key Derivative | IC50 Value | Reference |

|---|---|---|---|---|

| Pyrrolidine Derivatives | α-amylase | 4-methoxy analogue | 26.24 µg/mL | nih.govnih.gov |

| Pyrrolidine Derivatives | α-glucosidase | 4-methoxy analogue | 18.04 µg/mL | nih.govnih.gov |

| Thiophene-Indole Hybrids | α-amylase | Hybrid derivative | 0.51 ± 0.02 μM | dntb.gov.ua |

| Thiophene-Pyridine Derivatives | α-glucosidase | Phenylthiourea derivative | 12.94 mM | mdpi.com |

Inhibition of Proteases (e.g., Viral Proteases like SARS-CoV-2 Mpro)

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral therapies. researchgate.net Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides, which are structurally related to pyrrolidinone derivatives, have been designed and evaluated for their antiviral activity against COVID-19. nih.gov Several of these compounds exhibited potent inhibition of viral growth, with some showing over 90% inhibition at concentrations of 1 and 10 µM. nih.gov Specifically, two derivatives demonstrated high SARS-CoV-2 Mpro inhibition activity with IC50 values of 5.42 and 3.22 µM, which were more potent than the reference drugs Lopinavir (82.17 µM) and GC376 (12.85 µM). nih.gov

Thiophene and its analogues have also been identified as potential inhibitors of viral proteases. researchgate.net Thiophene itself has shown potency against MERS-PLpro (IC50 of 14.2 µM) and moderate potency against SARS-PLpro (IC50 of 156.3 µM). researchgate.net Furthermore, novel inhibitors of SARS-CoV-2 Mpro have been developed based on a benzoisothiazolone scaffold, which can be considered a thiophene analogue. nih.gov One of the most effective compounds in this series displayed a potent IC50 value of 116 nM against SARS-CoV-2 Mpro. nih.gov

Table 2: In Vitro Inhibition of SARS-CoV-2 Mpro by Pyrrolidinone and Thiophene Derivatives

| Compound Class | Key Derivative | IC50 Value | Reference |

|---|---|---|---|

| Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides | Benzodioxan derivative | 3.22 µM | nih.gov |

| Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides | Derivative 25 | 5.42 µM | nih.gov |

| Benzoisothiazolones | Compound 16b-3 | 116 nM | nih.gov |

Cellular Assays (In Vitro)

The therapeutic potential of pyrrolidinone-thiophene derivatives has been further explored through various in vitro cellular assays, demonstrating their effects on cancer cell proliferation, viral replication, and microbial growth.

Antiproliferative Activity in Cancer Cell Lines (In Vitro)

Derivatives of thiophene have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. nih.govrjraap.com A series of 6H-thiopyran-2,3-dicarboxylate derivatives, which are structurally related to thiophene, exhibited potent dose-dependent cytotoxicity against HCT-15 colon and MCF-7 breast cancer cell lines, with IC50 values ranging from 3.5 to 15 μM. nih.gov One compound with a methoxy (B1213986) group was particularly effective, with IC50 values of 4.5 μM for MCF-7 and 3.5 μM for HCT-15. nih.gov In another study, newly synthesized thiophene derivatives were evaluated against six cancer cell lines, with many of the compounds considered to be potential anticancer agents. rjraap.com Additionally, 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl)quinoline analogues have shown considerable growth inhibition of human cancer cell lines, with some derivatives exhibiting 90% growth inhibition on T-47D, HeLa, and MCF-7 cell lines. researchgate.net

Spiro-pyrrolidine and pyrrolizine derivatives have also been synthesized and evaluated for their antiproliferative activities. researchgate.net These compounds are structurally related to the pyrrolidinone core.

Table 3: In Vitro Antiproliferative Activity of Thiophene and Pyrrolidinone Derivatives

| Compound Class | Cancer Cell Line | Key Derivative | IC50 Value | Reference |

|---|---|---|---|---|

| 6H-Thiopyran-2,3-dicarboxylates | MCF-7 (Breast) | Methoxy derivative (4a) | 4.5 µM | nih.gov |

| 6H-Thiopyran-2,3-dicarboxylates | HCT-15 (Colon) | Methoxy derivative (4a) | 3.5 µM | nih.gov |

| 4-(Piperidin-1-ylmethyl)-2-(thiophen-2-yl)quinolines | T-47D, HeLa, MCF-7 | Compounds 7b and 7g | 90% growth inhibition | researchgate.net |

Antiviral Activity in Cell-Based Assays (In Vitro)

The antiviral properties of pyrrolidinone and thiophene derivatives extend beyond enzyme inhibition and have been confirmed in cell-based assays. For instance, certain lipid prodrugs of remdesivir (B604916) nucleoside, which can be conceptually related to modified pyrrolidine structures, have shown improved antiviral activity against a range of RNA viruses from five different families. nih.gov

In the context of plant viruses, a series of novel 4-thioquinazoline derivatives containing a chalcone (B49325) moiety were designed and evaluated for their antiviral activity against Tobacco Mosaic Virus (TMV). researchgate.net Several of these compounds exhibited good anti-TMV activity, with two in particular showing significant protection with EC50 values of 138.1 and 154.8 μg/mL, respectively, which was superior to the control drug, Ribavirin (436.0 μg/mL). researchgate.net

Antibacterial and Antifungal Efficacy (In Vitro)

Pyrrolidinone and thiophene derivatives have demonstrated a broad spectrum of antimicrobial activity. Novel 4-methylthienopyrimidines were synthesized and found to be active against most bacteria and Candida fungi. japsonline.com Benzyl amides of 4,5-dimethylthienopyrimidines were particularly active, especially against Bacillus subtilis and Pseudomonas aeruginosa. japsonline.com Another study focused on N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues, which showed promising antibacterial effects against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. mdpi.com

The antifungal activity of thiophene derivatives has also been well-documented. nih.gov A molecule derived from thiophene, protiofate, showed good inhibitory activity against yeasts and filamentous fungi. nih.gov Furthermore, a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives were synthesized and tested for their fungicidal activity. mdpi.com Several of these compounds displayed moderate to significant activity against cucumber downy mildew, with two compounds exhibiting excellent activities with EC50 values of 4.69 mg/L and 1.96 mg/L. mdpi.com

Table 4: In Vitro Antimicrobial Activity of Thiophene Derivatives

| Compound Class | Microorganism | Key Derivative | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| 4-Methylthienopyrimidines | Bacillus subtilis, Pseudomonas aeruginosa | Benzyl amides | - | Active | japsonline.com |

| N-(thiophen-2-yl) nicotinamides | Cucumber Downy Mildew | Compound 4a | EC50 | 4.69 mg/L | mdpi.com |

| N-(thiophen-2-yl) nicotinamides | Cucumber Downy Mildew | Compound 4f | EC50 | 1.96 mg/L | mdpi.com |

Molecular Mechanism Elucidation (In Vitro)

The in vitro elucidation of the molecular mechanisms of action for pyrrolidinone-thiophene derivatives, including compounds structurally related to 4-Methyl-4-(thiophen-3-yl)pyrrolidin-2-one, is a critical area of preclinical research. These studies aim to understand how these molecules interact with biological systems at a molecular level, identifying specific targets and pathways they modulate. Methodologies such as protein-ligand binding assays, computational docking simulations, and enzymatic assays are pivotal in characterizing their pharmacological profile.

Protein-Ligand Binding Studies

Protein-ligand binding studies are fundamental to understanding the interaction between a drug candidate and its protein target. These interactions are critical to the function of many proteins and can induce conformational changes that affect biological activity. osu.edu For thiophene and pyrrolidine derivatives, various studies have explored their ability to bind to specific biological macromolecules.

Research into novel heterocyclic-based compounds, including pyrrole (B145914) and tetrahydrobenzo[b]thiophene derivatives, has demonstrated high binding affinity for specific targets like the cannabinoid CB2 receptor. nih.gov For instance, certain 2,5-dialkyl-1-phenyl-1H-pyrrole-3-carboxamides and 2-(acylamino)/(2-sulphonylamino)-tetrahydrobenzo[b]thiophene-3-carboxylates have shown remarkably high CB2 binding affinity, with Ki values in the low nanomolar range. nih.gov Similarly, studies on phenylpropanoic acid derivatives containing a thiophene moiety have been conducted to evaluate their binding to the free fatty acid receptor 1 (FFAR1). mdpi.com These investigations often utilize competitive binding assays and native mass spectrometry to characterize the binding location and thermodynamics of these interactions. osu.edumdpi.com While direct binding data for this compound is not extensively documented, the principles from these related compounds suggest that the pyrrolidinone-thiophene scaffold has the potential for specific and high-affinity interactions with various protein targets.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, forming a stable complex. rjptonline.org This method is widely used to estimate the binding affinity and analyze the interactions of novel compounds, including various thiophene and pyrrolidinone derivatives. mdpi.complos.org

Docking studies have been instrumental in evaluating the binding modes and affinities of these compounds against a range of biological targets. For example, studies on 2H-thiopyrano[2,3-b]quinoline derivatives against the anticancer peptide CB1a have reported binding affinities ranging from -5.3 to -6.1 kcal/mol. nih.gov In another study, thiophene sulfonamide derivatives were docked against the enoyl acyl carrier protein reductase InhA (PDB ID: 2NSD), revealing docking scores between -6 and -12 kcal/mol. nih.gov For thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives targeting the α-amylase enzyme, binding energies as strong as -7.43 Kcal/mol have been observed. plos.org These computational predictions help in identifying key amino acid residues involved in hydrogen bonding and other non-covalent interactions, guiding the optimization of lead compounds. plos.orgnih.gov

| Compound Class | Protein Target (PDB ID) | Predicted Binding Affinity / Score | Reference |

|---|---|---|---|

| 2H-thiopyrano[2,3-b]quinoline derivatives | CB1a (2IGR) | -5.3 to -6.1 kcal/mol | nih.gov |

| Thiophene sulfonamide derivatives | InhA (2NSD) | -6 to -12 kcal/mol | nih.gov |

| Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives | α-amylase | Up to -7.43 kcal/mol | plos.org |

| Pyrimidine-2-Thiol Derivatives | COX-1 | -6.081 kcal/mol | rjptonline.org |

| Pyrimidine-2-Thiol Derivatives | COX-2 | -8.602 kcal/mol | rjptonline.org |

| 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methanesulfonylamino)-5-pyrimidine carboxaldehyde | CYP2C9 | -6.25 kcal/mol | sciety.org |

Identification of Specific Biological Targets

Identifying the specific biological targets of a compound is crucial for understanding its mechanism of action. For pyrrolidinone and thiophene derivatives, research has pointed to several potential targets, primarily within the families of protein kinases and G-protein coupled receptors.

A notable study focused on 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives as potential multi-target tyrosine kinase receptor inhibitors. mdpi.com These compounds were designed to inhibit key enzymes involved in tumor angiogenesis, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor β (PDGFRβ). mdpi.com Another series of pyrrolo[2,1-f] nih.govrsc.orgresearchgate.nettriazine-based compounds were also identified as potent inhibitors of VEGFR-2 kinase. nih.gov Furthermore, research on tetrahydrobenzo[b]thiophene and pyrrole-based scaffolds has led to the discovery of potent and selective ligands for the Cannabinoid receptor 2 (CB2), a target for various diseases including inflammation and pain. nih.gov Other related structures have been investigated for their action on targets like Leukotriene A-4 hydrolase. drugbank.com These findings suggest that the pyrrolidinone-thiophene scaffold is a versatile pharmacophore capable of interacting with a diverse range of important biological targets.

Elucidation of Signaling Pathway Modulation

Once a biological target is identified, the subsequent step is to elucidate how the compound's interaction with that target modulates intracellular signaling pathways. The signaling pathways of Vascular Endothelial Growth Factors (VEGFs) and Platelet-Derived Growth Factors (PDGFs) are critical in tumor angiogenesis, a process essential for solid tumor progression. mdpi.com

Studies on novel 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives have shown their potential as multi-target tyrosine kinase receptor inhibitors. mdpi.com By inhibiting receptors like VEGFR-2 and PDGFRβ, these compounds can disrupt the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, thereby inhibiting the formation of new blood vessels that supply tumors. The design of these molecules often aims to create a more rigid conformation to enhance binding affinity to the kinase domain of these receptors, effectively blocking the signaling pathway. mdpi.com This approach highlights a key strategy in modern drug discovery, where compounds are specifically designed to modulate critical nodes in disease-related signaling networks.

Reversible Covalent Acylation Mechanisms (as observed for similar lactams)

The γ-lactam (pyrrolidin-2-one) ring is a key structural feature of this compound. Lactam-containing molecules, most famously the β-lactam antibiotics, are known to act as enzyme inhibitors through a covalent acylation mechanism. rsc.orgresearchgate.net This typically involves the lactam ring being opened by a nucleophilic residue (like serine or cysteine) in the enzyme's active site, forming a stable acyl-enzyme intermediate. nih.govresearchgate.net

While many covalent inhibitors form irreversible bonds, there is growing interest in reversible covalent inhibitors. acs.org Recent research has shown that appropriately functionalized γ-lactams can act as potent inhibitors of nucleophilic cysteine enzymes, such as the SARS-CoV-2 main protease, through a reversible covalent acylation mechanism. rsc.orgresearchgate.net In this mechanism, the S-acylation of the cysteine residue is not permanent, and the inhibitor can be released, regenerating the active enzyme and the intact inhibitor. rsc.org A similar mechanism of slow, reversible acylation has been described for non-β-lactam inhibitors like avibactam, which targets β-lactamase enzymes. nih.govresearchgate.net In the case of avibactam, the deacylation process regenerates the intact inhibitor, allowing it to engage in another cycle of inhibition. nih.govresearchgate.net This unique mechanism, where the ring-closing deacylation is kinetically favored over hydrolysis, could potentially be a mode of action for pyrrolidinone-thiophene derivatives, leveraging the electrophilicity of the lactam carbonyl for potent and sustained, yet reversible, target engagement. rsc.org

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The advancement of 4-Methyl-4-(thiophen-3-yl)pyrrolidin-2-one from a laboratory curiosity to a viable therapeutic lead hinges on the development of efficient and sustainable synthetic methodologies. Future research should prioritize the creation of novel synthetic routes that are not only high-yielding but also align with the principles of green chemistry. ontosight.ai

Modern synthetic strategies such as multicomponent reactions (MCRs) offer a promising avenue. MCRs allow for the construction of complex molecules like pyrrolidinones in a single step from three or more starting materials, which can be more environmentally friendly and economical than traditional multi-step syntheses. vjol.info.vnresearchgate.net Researchers have successfully applied MCRs to generate various 2-pyrrolidinone (B116388) derivatives, often using eco-friendly solvents like ethanol (B145695) or even solvent-free "neat" conditions. vjol.info.vnresearchgate.net Adapting these one-pot approaches could significantly streamline the synthesis of the target compound and its analogs.

Furthermore, exploring catalyst-free methods, such as those employing grinding techniques at room temperature, could further enhance the sustainability of the synthesis by reducing energy consumption and avoiding potentially toxic metal catalysts. researchgate.net The development of robust and scalable synthetic protocols is a critical first step for enabling extensive biological evaluation and future preclinical development. acs.org

Advanced Computational Modeling for Predictive Design

Advanced computational modeling techniques are indispensable tools in modern drug discovery for predicting the biological activity of novel compounds and guiding the design of more potent and selective analogs. For this compound, a combination of methods such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics (MD) simulations can accelerate the optimization process. tandfonline.com

QSAR studies can establish a mathematical relationship between the structural features of a series of this compound derivatives and their biological activity. scispace.com Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can identify which steric and electronic properties are crucial for activity, providing a roadmap for designing new compounds. tandfonline.comnih.gov

Molecular docking simulations can predict how derivatives of the target compound bind to the active site of a specific biological target, such as an enzyme or receptor. nih.govtandfonline.com This allows for the visualization of key interactions, like hydrogen bonds, and helps prioritize the synthesis of compounds with the highest predicted binding affinity. nih.govtandfonline.com

Molecular dynamics (MD) simulations can then be used to assess the stability of the predicted ligand-protein complexes over time, offering a more dynamic and realistic view of the binding interactions. scispace.comnih.gov By employing these computational strategies, researchers can rationally design new derivatives with enhanced therapeutic potential while minimizing the time and resources spent on synthesizing less promising compounds.

Table 1: Application of Computational Modeling in Drug Design

| Computational Technique | Application for this compound |

|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | Identify key structural features (steric, electrostatic) that correlate with biological activity to guide the design of new analogs. nih.gov |

| Molecular Docking | Predict the binding mode and affinity of derivatives to specific biological targets, helping to prioritize synthetic efforts. nih.gov |

| Pharmacophore Modeling | Define the essential 3D arrangement of chemical features required for biological activity, enabling virtual screening of compound libraries. tandfonline.com |

| Molecular Dynamics (MD) Simulation | Evaluate the stability of the compound-target complex over time and analyze dynamic interactions. scispace.com |

| ADME/Tox Prediction | In silico assessment of absorption, distribution, metabolism, excretion, and toxicity properties to identify candidates with favorable drug-like profiles. nih.gov |

Exploration of New Biological Targets and Therapeutic Areas

The hybrid structure of this compound, containing both pyrrolidinone and thiophene (B33073) rings, suggests a broad range of potential biological activities. Both scaffolds are present in compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial effects. nih.govresearchgate.nettechscience.com This provides a strong rationale for screening the compound and its future derivatives against a wide array of biological targets.

Given the prevalence of the pyrrolidinone core in central nervous system (CNS) active agents, exploring its potential for treating neurodegenerative diseases is a logical starting point. vjol.info.vn Thiophene derivatives have also shown promise as anticancer and anti-inflammatory agents, targeting enzymes like cyclooxygenases (COX). nih.govtechscience.com Therefore, a systematic investigation into these and other therapeutic areas is warranted.

Table 2: Potential Therapeutic Areas for Investigation

| Therapeutic Area | Rationale Based on Scaffold | Potential Biological Targets |

|---|---|---|

| Oncology | Thiophene and pyrrolidinone derivatives have demonstrated antiproliferative activity. techscience.comdigitellinc.com | Kinases, Topoisomerases, Mcl-1. nih.gov |

| Neurodegenerative Diseases | The pyrrolidinone scaffold is common in CNS drugs used for conditions like Alzheimer's and Parkinson's disease. vjol.info.vn | Neuraminidase, Monoamine Oxidase (MAO), Glycogen Synthase Kinase-3 (GSK-3). nih.gov |

| Inflammatory Disorders | Thiophene-containing drugs have been approved for treating inflammatory conditions. nih.gov | Cyclooxygenase (COX), Lipoxygenase (LOX). nih.gov |

| Infectious Diseases | Both scaffolds have been incorporated into molecules with antibacterial and antifungal properties. researchgate.netnih.gov | DNA Gyrase, Topoisomerase IV. nih.gov |

| Epilepsy/Convulsive Disorders | Certain pyrrolidinone derivatives exhibit significant anticonvulsant activity. nih.gov | Ion channels, Neurotransmitter receptors. |

Design of Stereochemically Defined this compound Enantiomers/Diastereomers for Enhanced Potency and Selectivity

The structure of this compound contains a quaternary stereocenter at the C4 position of the pyrrolidinone ring. This means the compound exists as a pair of enantiomers. It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can have significantly different biological activities, potencies, and toxicity profiles. researchgate.netbiomedgrid.com One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to adverse effects. biomedgrid.com

Therefore, a crucial direction for future research is the stereoselective synthesis of the individual (R) and (S) enantiomers of this compound. Numerous methods have been developed for the stereoselective synthesis of pyrrolidine (B122466) derivatives, often using chiral precursors or catalysts to control the three-dimensional arrangement of atoms. nih.govmdpi.comrsc.org

By preparing and testing each enantiomer in isolation, researchers can determine which isomer possesses the optimal activity and selectivity for a given biological target. nih.gov This process, sometimes referred to as a "chiral switch," is a common strategy for developing improved second-generation drugs. biomedgrid.com Identifying the eutomer (the more active enantiomer) is essential for maximizing therapeutic benefit and minimizing potential risks, representing a key step in translating this compound into a refined clinical candidate.

Application of High-Throughput Screening and Combinatorial Chemistry for Derivative Libraries

To fully explore the therapeutic potential of the this compound scaffold, the generation and evaluation of a large, structurally diverse library of related compounds is essential. Combinatorial chemistry, particularly using techniques like solid-phase synthesis, allows for the rapid creation of thousands of distinct molecules by systematically combining different chemical building blocks. pnas.orgnih.gov

A combinatorial library could be designed around the core structure by introducing a variety of substituents at several key positions. For instance, different aromatic and heterocyclic groups could be substituted on the thiophene ring, or various alkyl and aryl groups could be placed on the pyrrolidinone nitrogen. The use of versatile and efficient reactions, such as "click chemistry," can further facilitate the rapid derivatization of the core scaffold. amazonaws.comacs.org

Once synthesized, these chemical libraries can be evaluated using high-throughput screening (HTS). nih.govencyclopedia.pub HTS employs automated, miniaturized assays to rapidly test thousands of compounds for activity against a specific biological target or cellular phenotype. encyclopedia.pubnih.gov This approach is particularly valuable for discovering novel leads for complex conditions like neurodegenerative diseases. nih.govmdpi.comacs.org By combining combinatorial synthesis with HTS, researchers can efficiently navigate the chemical space around this compound to identify derivatives with superior potency, selectivity, and drug-like properties. nih.govresearchgate.net

Q & A

Q. What are the established synthetic routes for 4-Methyl-4-(thiophen-3-yl)pyrrolidin-2-one, and what reaction conditions optimize yield and purity?

- Methodological Answer : Synthesis involves a multi-step approach:

Cyclization : React thiophene-3-carbaldehyde with methylamine derivatives under acidic conditions (e.g., HCl/EtOH, reflux at 80°C for 12–24 hours).

Functionalization : Introduce the pyrrolidin-2-one ring via nucleophilic substitution or Michael addition.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

- Key Conditions : Maintain inert atmosphere (N₂/Ar) to prevent oxidation of thiophene moieties. Optimize pH (6–7) during cyclization to avoid side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify thiophene protons (δ 6.8–7.5 ppm) and pyrrolidinone carbonyl (δ ~175 ppm). Confirm stereochemistry via NOESY.

- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ (e.g., m/z 208.0732 for C₉H₁₃NOS).

- IR Spectroscopy : Detect carbonyl stretch (~1680 cm⁻¹) and C-S bond (~680 cm⁻¹) .

Q. How is the purity of this compound assessed for research use?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and gradient elution (acetonitrile/water + 0.1% TFA).

- Melting Point : Compare experimental values (e.g., 145–147°C) to literature data.

- Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .

Advanced Research Questions

Q. What crystallographic methods resolve the molecular structure of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (acetone/hexane). Use SHELXL for refinement, focusing on anisotropic displacement parameters for non-H atoms.

- Key Metrics : Report bond angles (e.g., C-S-C ~95°) and torsional strains in the pyrrolidinone ring. Compare to DFT-optimized geometries .

Q. How do researchers investigate its interaction with beta-3 adrenergic receptors?

- Methodological Answer :

- In Vitro Assays : Measure cAMP accumulation in HEK293 cells transfected with human beta-3 receptors. Use forskolin (10 µM) as a positive control.

- Radioligand Binding : Compete with [³H]L-748,337 to determine IC₅₀ values.

- SAR Insights : Analogues with electron-withdrawing thiophene substituents show higher affinity (e.g., 4-fluoro-thiophene derivatives) .

Q. What computational strategies predict its pharmacokinetic properties?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to beta-3 receptors (PDB: 7BVQ). Prioritize poses with hydrogen bonds to Ser³⁰⁷ and hydrophobic interactions with Phe³⁰⁸.

- ADMET Prediction : SwissADME estimates logP = 1.8 (moderate lipophilicity) and moderate BBB permeability.

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to confirm tautomeric stability .

Q. How are contradictory data between in vitro and in vivo efficacy resolved?

- Methodological Answer :

- Metabolite Profiling : Use LC-MS/MS to identify hepatic metabolites (e.g., sulfoxide derivatives) that may reduce activity.

- Dose Optimization : Conduct PK/PD studies in rodent models to correlate plasma concentration (Cₘₐₓ) with receptor occupancy.

- Vehicle Effects : Test solubility in PEG-400 vs. Cremophor EL to address formulation artifacts .

Methodological Challenges

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes .

- Storage : Airtight container under N₂ at –20°C to prevent degradation .

Q. How are solubility challenges addressed in biological assays?

- Methodological Answer :

- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.

- Sonication : 20 kHz, 5-minute pulses to disperse aggregates.

- Surfactants : Add 0.01% Tween-80 to PBS buffer for cell-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.